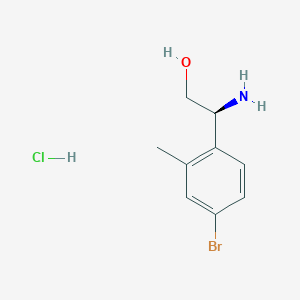

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride

描述

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a chiral center, making it an interesting subject for studies in stereochemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methylbenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a reductive amination with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted aromatic ring.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products

Oxidation: Formation of 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid.

Reduction: Formation of 2-methylphenylethanol.

Substitution: Formation of 4-hydroxy-2-methylphenylethanol or 4-amino-2-methylphenylethanol.

科学研究应用

Medicinal Chemistry

Potential Pharmacological Activities

Research has indicated that (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride may exhibit significant biological activity. Its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggest potential applications in treating mood disorders such as depression and anxiety. Studies focusing on its binding affinity to these receptors could elucidate its role as a candidate for antidepressant or anxiolytic drugs.

Case Studies

Recent investigations have demonstrated the compound's efficacy in preclinical models. For instance, a study exploring its effects on serotonin receptor modulation showed promising results in enhancing serotonin transmission, which is critical for mood regulation. Additionally, its structure allows for modifications that can enhance selectivity and potency against specific biological targets.

Organic Synthesis

Synthesis and Intermediary Role

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives that possess pharmaceutical relevance. The compound's ability to undergo diverse reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for synthesizing more complex molecules .

Synthetic Routes

Several synthetic pathways have been developed to obtain this compound efficiently. These methods often involve the bromination of substituted phenylalanines followed by reduction processes to yield the final product. The versatility of these synthetic routes enhances its accessibility for research and industrial applications .

Current Trends

Ongoing research is focused on optimizing the pharmacological properties of this compound through structural modifications aimed at enhancing bioactivity and reducing side effects. The exploration of its derivatives is also an area of active investigation, with the goal of developing novel therapeutic agents .

this compound is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties facilitate various applications in drug development and chemical synthesis, making it a focal point for ongoing research efforts aimed at unlocking new therapeutic avenues. As studies continue to reveal its biological activities and synthetic versatility, this compound may play a crucial role in future pharmaceutical innovations.

作用机制

The mechanism of action of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

2-Amino-2-(4-bromo-2-methylphenyl)ethanol: The free base form without the hydrochloride salt.

2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying the effects of chirality and halogen substitution in various chemical and biological contexts.

生物活性

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, commonly referred to as ML417, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a dopamine receptor agonist. This article aims to explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2250243-40-2

- Molecular Formula : C9H13BrClNO

- Molecular Weight : 266.56 g/mol

- Purity : 95% .

Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation. The compound promotes β-arrestin translocation and G protein activation, which are key pathways in dopamine receptor signaling .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis was conducted to optimize the biological activity of the compound. Modifications in the molecular structure, particularly at the aryl ether and aryl carboxamide groups, were explored. The following table summarizes some findings related to its agonistic activity on dopamine receptors:

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

These results indicate that structural modifications can significantly influence receptor selectivity and potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antibacterial Properties

In addition to its neuropharmacological effects, this compound exhibits antibacterial activity. Research has demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

| Compound C | Pseudomonas aeruginosa | 50 |

These findings suggest that the compound's structure can be optimized for enhanced antibacterial efficacy .

Safety and Toxicology

While exploring its biological activities, safety profiles must also be considered. The compound has been classified with several hazard statements indicating potential toxicity upon exposure. Precautionary measures should be taken during handling to mitigate risks associated with acute toxicity .

属性

IUPAC Name |

(2S)-2-amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSIKAJSFIOGCW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。